Sustained Testosterone Suppression with Reduced Systemic Abiraterone Exposure in Castrate Monkey Model
In a chemically castrate male cynomolgus monkey model, a single intramuscular (IM) dose of abiraterone decanoate (AD) suppressed plasma testosterone (T) to sub-castrate levels (maximum 99.7% reduction from castrate baseline), comparable to or exceeding the suppression achieved with single-dose oral abiraterone acetate (AA) (98.6% reduction) [1]. Importantly, the plasma abiraterone concentrations (Cmax, AUC, Cmin) following AD administration were much lower than those associated with steady-state clinical levels from oral AA [1]. This indicates that the prodrug achieves target engagement and pharmacological effect with substantially reduced systemic drug exposure.
| Evidence Dimension | Maximum plasma testosterone suppression from castrate baseline |
|---|---|
| Target Compound Data | 99.7% |
| Comparator Or Baseline | Oral abiraterone acetate (98.6%) |
| Quantified Difference | AD achieved slightly greater maximal suppression (99.7% vs. 98.6%) while maintaining much lower plasma abiraterone concentrations. |
| Conditions | Chemically castrate male cynomolgus monkeys; single IM dose of AD (10, 30, or 100 mg/kg) vs. single oral AA dose (5, 15, or 45 mg/kg); 14-week observation period. |
Why This Matters
For researchers investigating long-acting androgen deprivation with reduced risk of dose-dependent hepatotoxicity, abiraterone decanoate offers equivalent or superior target suppression at substantially lower systemic drug levels compared to the standard oral prodrug.
- [1] Moore, W.R. et al. (2021). Abiraterone decanoate (AD): Potent and long-acting activity of a novel intramuscular (IM) abiraterone prodrug depot in a castrate monkey model. J Clin Oncol 39(6_suppl): 78. View Source
